PI-103
Overview
Description
PI-103 is a potent inhibitor of phosphatidylinositol 3-kinase and mammalian target of rapamycin. It is widely used in scientific research due to its ability to inhibit multiple kinases involved in cell growth, proliferation, and survival. This compound has shown significant potential in cancer research, particularly in targeting pathways that are frequently deregulated in human cancers .
Mechanism of Action
Mode of Action
PI-103 interacts with its targets by inhibiting the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-triphosphate (PIP3) . This inhibition disrupts the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/Akt/mTOR pathway . By inhibiting PI3K and mTOR, this compound disrupts this pathway, leading to a decrease in cell proliferation and an increase in apoptosis . The compound also affects the phosphorylation of Akt, FOXO3a, and p70S6-kinase .
Pharmacokinetics
It’s known that this compound undergoes efficient glucuronidation in human liver microsomes (hlm) and human intestine microsomes (him) . The intrinsic clearance (CLint) values of the oxidated metabolite (M1) in HLM and HIM were found to be 3.10 and 0.08 μL min −1 mg −1, respectively .
Result of Action
This compound has been shown to inhibit cell proliferation and tumor growth through its direct effects on the inhibition of PI3K and mTOR . It has demonstrated promising results in mouse models of different tumor types, including glioblastoma . Furthermore, this compound has been found to induce apoptosis, especially in the compartment containing leukemic stem cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the metabolism of this compound revealed marked species differences, suggesting that the compound’s action can vary depending on the biological environment . Additionally, this compound displayed broad-spectrum inhibition towards human CYPs and UGTs isozymes, indicating potential drug-drug interactions . The inhibited human CYP and UGT activities could trigger harmful drug-drug interactions when this compound is co-administered with other drugs .
Biochemical Analysis
Biochemical Properties
PI-103 is a selective inhibitor for the α-isoform of PI 3-Kinase . It also inhibits DNA-PK and mTOR1 and mTOR2 . This compound shows little activity against a wide array of protein kinases . It interacts with human cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGT) enzymes .
Cellular Effects
This compound has been shown to attenuate the PI3K-AKT signaling pathway in T-Cell Lymphoma exposed to Hydrogen Peroxide . It suppresses the enhanced level of reactive oxygen species (ROS) and significantly down-regulates phosphorylation of AKT, PDK1, BAD and level of TNFR1 .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the PI3K-AKT signaling pathway . It binds to and inhibits PI3K, leading to a decrease in the activation of AKT, a serine/threonine protein kinase .
Temporal Effects in Laboratory Settings
The metabolic activity of this compound has been investigated, revealing marked species differences . Dogs, rats, mice, and mini-pigs were not found to be appropriate animal models .
Metabolic Pathways
This compound undergoes efficient glucuronidation with intrinsic clearance (CLint) values of 15.59 and 211.04 mL min 1 mg 1 for mono-glucuronide (M2) by human liver microsomes (HLM) and human intestine microsomes (HIM), respectively .
Transport and Distribution
This compound-O-glucuronide is mainly excreted by breast cancer resistance protein (BCRP), multidrug resistance-associated protein 1 (MRP1), and MRP4 transporters .
Preparation Methods
Synthetic Routes and Reaction Conditions
PI-103 can be synthesized through a multi-step process involving the formation of a pyridofuropyrimidine core. The synthesis typically starts with the preparation of 4-morpholinylpyridine, which is then subjected to a series of reactions including cyclization, nitration, and reduction to form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
PI-103 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on this compound.
Substitution: Substitution reactions can introduce different substituents onto the pyridofuropyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted analogs with different functional groups .
Scientific Research Applications
PI-103 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical tool to study kinase inhibition and signal transduction pathways.
Biology: Employed in cell biology to investigate the effects of kinase inhibition on cell growth and survival.
Medicine: Explored as a potential therapeutic agent in cancer research, particularly in targeting pathways involved in tumor growth and proliferation.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting kinase pathways.
Comparison with Similar Compounds
Similar Compounds
PI-540: Another potent inhibitor of phosphatidylinositol 3-kinase with improved solubility and metabolism compared to PI-103.
PI-620: Similar to PI-540, with enhanced tissue distribution and antitumor efficacy.
GDC-0941: An orally bioavailable inhibitor with comparable in vitro antitumor activity to this compound.
Uniqueness
This compound is unique due to its high potency and selectivity towards multiple kinases, including phosphatidylinositol 3-kinase, mammalian target of rapamycin, and DNA-dependent protein kinase. This broad-spectrum inhibition makes it a valuable tool in cancer research and drug development .
Properties
IUPAC Name |
3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c24-13-4-1-3-12(11-13)17-21-15-14-5-2-6-20-19(14)26-16(15)18(22-17)23-7-9-25-10-8-23/h1-6,11,24H,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVCWJQQGGETHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190676 | |
Record name | pi-103 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
371935-74-9 | |
Record name | 3-[4-(4-Morpholinyl)pyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-2-yl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=371935-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | pi-103 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0371935749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PI-103 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17046 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | pi-103 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PI-103 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQX02F616F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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